[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
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Overview
Description
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique tetracyclic structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate typically involves multi-step organic synthesis. The process may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the methoxy and methyl groups via alkylation reactions.
- Incorporation of the oxolan-2-ylmethylamino group through nucleophilic substitution.
- Final carbamate formation using carbamoylating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[74002,7
Chemistry: As a building block for complex organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of [(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic carbamates with varying functional groups. Examples are:
- [(4S,6S,7R,8S)-7-ethoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate.
- [(4S,6S,7R,8S)-7-methoxy-12-ethyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate.
Uniqueness
The uniqueness of [(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
78327-30-7 |
---|---|
Molecular Formula |
C20H26N4O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C20H26N4O6/c1-9-14(22-6-10-4-3-5-29-10)17(26)13-11(8-30-19(21)27)20(28-2)18-12(23-18)7-24(20)15(13)16(9)25/h10-12,18,22-23H,3-8H2,1-2H3,(H2,21,27)/t10?,11-,12+,18+,20-/m1/s1 |
InChI Key |
IBHSJZCRJYNJFO-LSJTXQMRSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCC5CCCO5 |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCC5CCCO5 |
Origin of Product |
United States |
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